Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate
CAS No.: 1206550-93-7
Cat. No.: VC0089988
Molecular Formula: C11H11F3O3
Molecular Weight: 248.201
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206550-93-7 |
---|---|
Molecular Formula | C11H11F3O3 |
Molecular Weight | 248.201 |
IUPAC Name | ethyl 2-[4-(trifluoromethoxy)phenyl]acetate |
Standard InChI | InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 |
Standard InChI Key | BRGSHFKABBJCGX-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is characterized by the molecular formula C11H11F3O3 and a molecular weight of 248.2 g/mol . The compound's structure consists of a phenyl ring substituted with a trifluoromethoxy group (OCF3) at the para position, a methylene bridge connecting to a carboxylic ester group with an ethyl substituent. The trifluoromethoxy group, a key structural feature, contributes significantly to the compound's chemical behavior and potential applications in research environments.
The presence of the trifluoromethoxy group introduces specific electronic and steric properties that distinguish this compound from non-fluorinated analogues. This functional group is known to impart increased lipophilicity, metabolic stability, and unique binding characteristics when incorporated into molecular structures. The ethyl ester portion of the molecule provides a reactive site for potential modifications and transformations, making this compound valuable in synthetic organic chemistry applications.
Structural Comparison with Related Compounds
Several structurally related compounds appear in the scientific literature, each with distinct modifications to the basic framework. For comparative analysis, it is instructive to examine these related structures to better understand the significance of specific functional groups and substitutions.
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
---|---|---|---|---|
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate | C11H11F3O3 | 248.2 | 1206550-93-7 | Reference compound |
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl | C11H13ClF3NO3 | 299.67 | 2135331-20-1 | Addition of amino group at α-position, HCl salt |
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | C11H10F4O2 | 250.19 | 220530-99-4 | Fluorine at ortho position, CF3 instead of OCF3 |
Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate HCl | C12H15ClF3NO2 | 297.7 | 1221725-51-4 | Methylene amino linkage, CF3 instead of OCF3 |
Physical and Chemical Properties
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate exists as a clear liquid or crystalline solid under standard conditions, although specific physical state information is limited in the available literature. The compound inherits typical characteristics of esters, including moderate polarity and specific solubility profiles in various solvents.
For research applications requiring solution preparation, the following calculations provide a reference guide for achieving specific molarities:
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM solution | 4.029 mL | 20.145 mL | 40.290 mL |
5 mM solution | 0.806 mL | 4.029 mL | 8.058 mL |
10 mM solution | 0.403 mL | 2.015 mL | 4.029 mL |
These calculations assist researchers in preparing precise stock solutions for experimental use . When preparing solutions, it is advisable to select appropriate solvents based on the specific experimental requirements and the solubility profile of the compound.
Research Applications and Significance
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate serves as an important research tool and intermediate in various scientific disciplines. Its applications span several domains, though specific documented uses are somewhat limited in the available literature.
Comparative Analysis with Structurally Related Compounds
Comparing Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate with structurally related compounds provides valuable insights into structure-property relationships and potential functional differences. The table below expands on the structural comparison to include potential functional implications:
Compound | Key Functional Difference | Potential Impact on Properties |
---|---|---|
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate | Reference compound | Baseline lipophilicity and reactivity |
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate HCl | α-Amino group | Increased hydrogen bonding capacity, potential for additional derivatization, altered acid-base properties |
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | Ortho-fluoro substitution, CF3 vs OCF3 | Different electronic distribution, altered steric profile, potentially different metabolic stability |
Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate HCl | Secondary amine linkage | Enhanced hydrogen bond donor capacity, different conformational flexibility |
The trifluoromethoxy (OCF3) group in the target compound differs significantly from the trifluoromethyl (CF3) group present in some related structures. The OCF3 group typically confers greater lipophilicity and often alters the metabolic stability profile of compounds containing it. Additionally, the oxygen linkage in OCF3 provides a different electronic distribution and bond angle compared to the direct C-CF3 bond .
Future Research Directions
The unique structural features of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate suggest several promising avenues for future research exploration. These potential directions include:
Medicinal Chemistry Applications
The trifluoromethoxy phenyl moiety is found in various bioactive compounds, suggesting potential for this compound as a building block in drug discovery programs. Further research could explore its incorporation into potential therapeutic agents, particularly where metabolic stability and lipophilicity are crucial factors.
Material Science Applications
Fluorinated compounds often exhibit unique material properties, including altered surface energy, thermal stability, and optical characteristics. Investigation of this compound and its derivatives in specialized materials could yield interesting applications in coatings, polymers, or electronic materials.
Method Development
Development of new synthetic methodologies using this compound as a model substrate could advance our understanding of reactivity patterns for trifluoromethoxy-substituted aromatics. This includes exploring selective functionalization strategies and novel catalytic systems for transformation of the various functional groups present.
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